- Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) SystemOrganic Letters, 2023, 25(19), 3482-3486,
Cas no 952-06-7 (1,2-Diphenyl-1-ethanone oxime)

1,2-Diphenyl-1-ethanone oxime structure
Produktname:1,2-Diphenyl-1-ethanone oxime
1,2-Diphenyl-1-ethanone oxime Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,2-Diphenyl-1-ethanone oxime
- (NE)-N-(1,2-diphenylethylidene)hydroxylamine
- Ethanone,1,2-diphenyl-, oxime
- DeoxyBenzoinOxime
- 2-Phenylacetophenone oxime
- Benzyl phenyl ketoxime
- NSC 135001
- NSC 36666
- Acetophenone, 2-phenyl-, oxime (7CI, 8CI)
- 1,2-Diphenyl-1-ethanoneoxime
- 1,2-Diphenylethanone oxime
- Benzyl phenyl ketone oxime
- AKOS017332276
- SCHEMBL17296071
- deoxybenzoin oxime
- 57736-10-4
- DB-111026
- Ethanone, 1,2-diphenyl-, oxime, (1Z)-
- Ethanone, 1,2-diphenyl-, oxime
- PWCUVRROUAKTLL-UHFFFAOYSA-N
- 952-06-7
- NSC 135001; NSC 36666
- Deoxybenzoic oxime
- N-(1,2-diphenylethylidene)hydroxylamine
- 26306-06-9
- 1,2-Diphenyl-1-ethanone oxime pound>>Ethanone, 1,2-diphenyl-, oxime
- (Z)-1,2-Diphenylethanone oxime
- (Z)-N-(1,2-DIPHENYLETHYLIDENE)HYDROXYLAMINE
- BCP34290
-
- MDL: MFCD14581645
- Inchi: 1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2
- InChI-Schlüssel: PWCUVRROUAKTLL-UHFFFAOYSA-N
- Lächelt: ON=C(CC1C=CC=CC=1)C1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 211.099714038g/mol
- Monoisotopenmasse: 211.099714038g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 225
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 1
- Topologische Polaroberfläche: 32.6Ų
- XLogP3: 3.4
Experimentelle Eigenschaften
- Dichte: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 98 ºC
- Siedepunkt: 375.4°C at 760 mmHg
- Löslichkeit: Sehr leicht löslich (0,11 g/l) (25°C),
1,2-Diphenyl-1-ethanone oxime Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Sealed in dry,2-8°C
1,2-Diphenyl-1-ethanone oxime Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MD-0215-0.5G |
1,2-diphenyl-1-ethanone oxime |
952-06-7 | >95% | 0.5g |
£55.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1015346-5g |
1,2-Diphenyl-1-ethanone oxime |
952-06-7 | 95% | 5g |
$160 | 2024-06-07 | |
abcr | AB270292-1 g |
1,2-Diphenyl-1-ethanone oxime, 95%; . |
952-06-7 | 95% | 1 g |
€187.10 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054261-500mg |
1,2-Diphenyl-1-ethanone oxime |
952-06-7 | >95% | 500mg |
1087.0CNY | 2021-07-13 | |
Chemenu | CM336660-500g |
N-(1,2-diphenylethylidene)hydroxylamine |
952-06-7 | 95%+ | 500g |
$135 | 2021-06-16 | |
TRC | B452625-50mg |
1,2-Diphenyl-1-ethanone Oxime |
952-06-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
abcr | AB270292-25 g |
1,2-Diphenyl-1-ethanone oxime, 95%; . |
952-06-7 | 95% | 25 g |
€1,638.60 | 2023-07-20 | |
TRC | B452625-10mg |
1,2-Diphenyl-1-ethanone Oxime |
952-06-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D909157-25g |
1,2-Diphenyl-1-ethanone oxime |
952-06-7 | ≥98% | 25g |
¥11,900.00 | 2022-01-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054261-1g |
1,2-Diphenyl-1-ethanone oxime |
952-06-7 | >95% | 1g |
1706.0CNY | 2021-07-13 |
1,2-Diphenyl-1-ethanone oxime Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Ethanol ; 1 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referenz
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: tert-Butyl nitrite , Hydrogen , Sodium borohydride Catalysts: Iron(II) phthalocyanine Solvents: Ethanol ; 3 h, 10 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referenz
- First iron-catalyzed synthesis of oximes from styrenesChemical Communications (Cambridge, 2009, (15), 1990-1992,
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid
1.2 -
1.2 -
Referenz
- Reaction of β-nitrostyrenes with benzene catalyzed by trifluoromethanesulfonic acid. Formation and reaction of N,N-dihydroxyiminium-benzyl dicationsTetrahedron, 1987, 43(2), 297-305,
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol ; 40 min, rt
1.2 Solvents: Toluene ; 18 h, reflux; reflux → rt
1.3 Reagents: Water ; cooled
1.2 Solvents: Toluene ; 18 h, reflux; reflux → rt
1.3 Reagents: Water ; cooled
Referenz
- Synthesis of 5-hydroxy-5-methyl-3,4-diphenylisoxazoleHecheng Huaxue, 2008, 16(3), 356-357,
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol ; 2 h, 90 °C
Referenz
- Copper(I)-Catalyzed Regioselective Tandem Cyanoalkylative Cyclization of 1,5-Dienes with Cyclobutanone Oxime EstersEuropean Journal of Organic Chemistry, 2022, 2022(45),,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Ethanol ; 18 h, 60 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Regioselective Catalytic Asymmetric C-Alkylation of Isoxazolinones by a Base-Free Palladacycle-Catalyzed Direct 1,4-AdditionAngewandte Chemie, 2015, 54(9), 2788-2791,
Synthetic Routes 18
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; rt → 95 °C
Referenz
- Rhodium(III)-catalyzed asymmetric [4+1] spiroannulations of O-pivaloyl oximes with α-diazo compoundsChemical Communications (Cambridge, 2021, 57(67), 8268-8271,
Synthetic Routes 20
1,2-Diphenyl-1-ethanone oxime Raw materials
- Benzeneethanamine, N,N-dihydroxy-, monosodium salt (9CI)
- Benzene,1,1'-(1,2-ethenediyl)bis-
- Diphenylacetylene
- 2-Phenylacetophenone
1,2-Diphenyl-1-ethanone oxime Preparation Products
1,2-Diphenyl-1-ethanone oxime Verwandte Literatur
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
952-06-7 (1,2-Diphenyl-1-ethanone oxime) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:952-06-7)1,2-Diphenyl-1-ethanone oxime

Reinheit:99%
Menge:25g
Preis ($):402.0